molecular formula C22H16O5S B2921288 (Z)-benzyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-87-3

(Z)-benzyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2921288
M. Wt: 392.43
InChI Key: CWEMNFRONRJETA-NDENLUEZSA-N
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Description

The compound is a benzofuran derivative with a thiophene moiety. Benzofurans and thiophenes are both heterocyclic compounds, which are often found in various biologically active molecules .


Molecular Structure Analysis

The compound contains a benzofuran moiety, a thiophene ring, and an ester group. These functional groups could potentially influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzofuran, thiophene, and ester groups could potentially affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Development of Topically Active Carbonic Anhydrase Inhibitors : Derivatives of benzo[b]thiophene-2-sulfonamide, which share structural motifs with the compound , have been prepared to investigate their utility as inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. These compounds demonstrate significant ocular hypotensive activity, highlighting the therapeutic potential of similar structures (Graham et al., 1989).
  • Nucleophilic Substitution Reactions : The kinetics of reactions between Z-thiophenyl 4-nitrobenzoates and X-pyridines have been explored, revealing insights into the mechanism of nucleophilic substitution reactions. This research is pertinent to understanding the reactivity of complex thiophene derivatives and may guide the synthesis of related compounds (Koh et al., 1999).

Potential Pharmacological Applications

  • Anticancer Evaluation : Studies have been conducted on similar structures, focusing on their synthesis, characterization, and evaluation as anticancer agents. These investigations shed light on the potential therapeutic applications of complex benzothiophene derivatives, suggesting a promising area for further research into related compounds (Salahuddin et al., 2014).

Physicochemical Properties and Applications

  • Photophysical and Solvatochromic Studies : Research into the photophysical properties of benzothiazole and benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene derivatives indicates a keen interest in the electronic and optical characteristics of these compounds. Such studies are relevant to the development of materials for electronic and optoelectronic applications, offering a glimpse into the potential utility of the compound in similar domains (Patil et al., 2019).

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. Given the biological activity associated with benzofuran and thiophene derivatives, it could be interesting to explore the potential biological activity of this compound .

properties

IUPAC Name

benzyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5S/c23-21(26-13-15-5-2-1-3-6-15)14-25-16-8-9-18-19(11-16)27-20(22(18)24)12-17-7-4-10-28-17/h1-12H,13-14H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEMNFRONRJETA-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-benzyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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